Angiotensin II, 1-sar-5-ile-8-ala-
Overview
Description
Sar-Arg-Val-Tyr-Ile-His-Pro-Ala is a synthetic peptide that mimics the structure of angiotensin II, a hormone involved in regulating blood pressure and fluid balance. This compound is often used in scientific research to study the effects of angiotensin II and its receptors.
Scientific Research Applications
Sar-Arg-Val-Tyr-Ile-His-Pro-Ala is widely used in various fields of scientific research:
Chemistry: Studying peptide synthesis and modification techniques.
Biology: Investigating the role of angiotensin II in cellular signaling and receptor interactions.
Industry: Developing new peptide-based drugs and diagnostic tools.
Mechanism of Action
Target of Action
Siaa II, also known as Angiotensin II, 1-sar-5-ile-8-ala-, is primarily targeted at the angiotensin II receptors . These receptors are a part of the renin-angiotensin system, which plays a crucial role in regulating blood pressure and fluid balance .
Mode of Action
Siaa II acts as an agonist at the angiotensin II receptors . It binds to these receptors and triggers a response that includes vasoconstriction, release of aldosterone, and increased thirst . The compound’s interaction with its targets results in increased blood pressure .
Biochemical Pathways
The action of Siaa II affects several biochemical pathways. The primary pathway is the renin-angiotensin system . When Siaa II binds to the angiotensin II receptors, it triggers a cascade of events that lead to vasoconstriction and the release of aldosterone . This results in increased blood volume and blood pressure .
Action Environment
The action of Siaa II can be influenced by various environmental factors. For instance, the presence of other vasoactive substances, the overall state of hydration, and the balance of other hormones can all impact the efficacy and stability of Siaa II .
Future Directions
Biochemical Analysis
Biochemical Properties
“Angiotensin II, 1-sar-5-ile-8-ala-” interacts with various enzymes and proteins. It is the principal end-product of the renin-angiotensin system . It has a tonic effect on vascular smooth muscle cells, stimulates aldosterone secretion from the adrenals, and promotes sodium reabsorption through renal tubular cells .
Cellular Effects
“Angiotensin II, 1-sar-5-ile-8-ala-” influences cell function in several ways. It affects cell signaling pathways, gene expression, and cellular metabolism . Its effects are mediated through different receptors distributed in different tissues .
Molecular Mechanism
The molecular mechanism of “Angiotensin II, 1-sar-5-ile-8-ala-” involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It exerts its effects at the molecular level, contributing to the regulation of blood pressure .
Metabolic Pathways
“Angiotensin II, 1-sar-5-ile-8-ala-” is involved in the renin-angiotensin system, a key metabolic pathway . It interacts with enzymes and cofactors, and may affect metabolic flux or metabolite levels .
Preparation Methods
Synthetic Routes and Reaction Conditions
Sar-Arg-Val-Tyr-Ile-His-Pro-Ala can be synthesized using solid-phase peptide synthesis (SPPS). This method involves the sequential addition of protected amino acids to a resin-bound peptide chain. The process typically uses Fmoc (9-fluorenylmethoxycarbonyl) chemistry for amino acid protection. The peptide is then cleaved from the resin using trifluoroacetic acid (TFA) and purified by high-performance liquid chromatography (HPLC) .
Industrial Production Methods
Industrial production of Sar-Arg-Val-Tyr-Ile-His-Pro-Ala follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are often used to increase efficiency and consistency. The purification process may involve multiple steps, including HPLC and lyophilization, to ensure high purity and stability of the final product.
Chemical Reactions Analysis
Types of Reactions
Sar-Arg-Val-Tyr-Ile-His-Pro-Ala can undergo various chemical reactions, including:
Oxidation: This reaction can occur at the tyrosine residue, leading to the formation of dityrosine.
Reduction: Reduction reactions can affect the disulfide bonds if present in the peptide structure.
Substitution: Amino acid residues can be substituted to create analogs with different properties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Dithiothreitol (DTT) or other reducing agents.
Substitution: Specific amino acid derivatives and coupling reagents like HBTU (O-Benzotriazole-N,N,N’,N’-tetramethyl-uronium-hexafluoro-phosphate).
Major Products Formed
Oxidation: Dityrosine and other oxidized derivatives.
Reduction: Reduced peptide with altered disulfide bonds.
Substitution: Peptide analogs with modified amino acid sequences.
Comparison with Similar Compounds
Sar-Arg-Val-Tyr-Ile-His-Pro-Ala can be compared with other angiotensin II analogs:
Sar-Arg-Val-Tyr-Val-His-Pro-Ala: Similar structure but with valine instead of isoleucine.
Asp-Arg-Val-Tyr-Ile-His-Pro-Gly: Contains aspartic acid and glycine instead of sarcosine and alanine.
N-methyl-L-alanine-Arg-Val-Tyr-Ile-His-Pro-Ala: Features N-methyl-L-alanine instead of sarcosine.
These analogs highlight the uniqueness of Sar-Arg-Val-Tyr-Ile-His-Pro-Ala in terms of its specific amino acid sequence and its ability to selectively target angiotensin II receptors.
Properties
IUPAC Name |
(2S)-2-[[(2S)-1-[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-(diaminomethylideneamino)-2-[[2-(methylamino)acetyl]amino]pentanoyl]amino]-3-methylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylpentanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]pyrrolidine-2-carbonyl]amino]propanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C43H67N13O10/c1-7-24(4)35(40(63)53-31(19-27-20-47-22-49-27)41(64)56-17-9-11-32(56)38(61)50-25(5)42(65)66)55-37(60)30(18-26-12-14-28(57)15-13-26)52-39(62)34(23(2)3)54-36(59)29(51-33(58)21-46-6)10-8-16-48-43(44)45/h12-15,20,22-25,29-32,34-35,46,57H,7-11,16-19,21H2,1-6H3,(H,47,49)(H,50,61)(H,51,58)(H,52,62)(H,53,63)(H,54,59)(H,55,60)(H,65,66)(H4,44,45,48)/t24-,25-,29-,30-,31-,32-,34-,35-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XIEWFECSPPTVQN-YXRHCLBHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)NC(CC1=CN=CN1)C(=O)N2CCCC2C(=O)NC(C)C(=O)O)NC(=O)C(CC3=CC=C(C=C3)O)NC(=O)C(C(C)C)NC(=O)C(CCCN=C(N)N)NC(=O)CNC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](CC1=CN=CN1)C(=O)N2CCC[C@H]2C(=O)N[C@@H](C)C(=O)O)NC(=O)[C@H](CC3=CC=C(C=C3)O)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CCCN=C(N)N)NC(=O)CNC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C43H67N13O10 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90191436 | |
Record name | Angiotensin II, 1-sar-5-ile-8-ala- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90191436 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
926.1 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
38027-95-1 | |
Record name | Angiotensin II, 1-sar-5-ile-8-ala- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038027951 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Angiotensin II, 1-sar-5-ile-8-ala- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90191436 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.